![molecular formula C26H24N2O4 B2684726 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid CAS No. 2445785-57-7](/img/structure/B2684726.png)

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

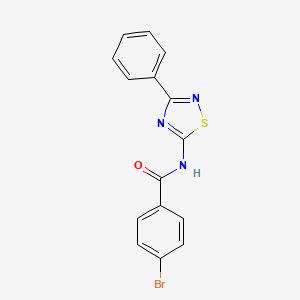

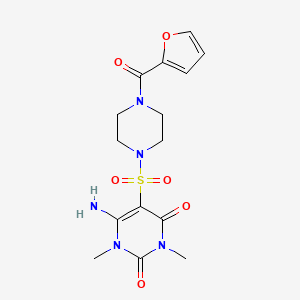

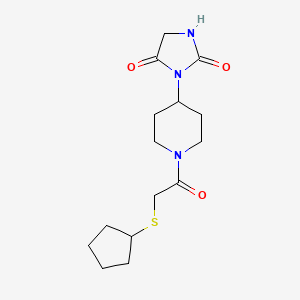

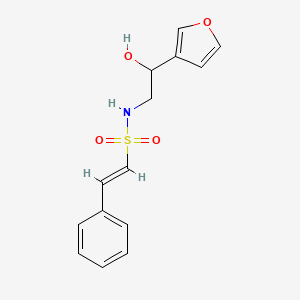

The compound “2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 2375269-56-8 . It has a molecular weight of 429.48 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2- (1- ( ( (9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid . The InChI Code is 1S/C25H23N3O4/c29-24(30)17-13-26-23(27-14-17)16-9-11-28(12-10-16)25(31)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,13-14,16,22H,9-12,15H2,(H,29,30) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 429.48 . The compound’s InChI Code is 1S/C25H23N3O4/c29-24(30)17-13-26-23(27-14-17)16-9-11-28(12-10-16)25(31)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,13-14,16,22H,9-12,15H2,(H,29,30) .Applications De Recherche Scientifique

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from fluorene, is extensively used to protect hydroxy groups during the synthesis of complex organic molecules. This protective group is particularly valuable due to its stability under both acidic and basic conditions, and its removal can be conveniently achieved without affecting other sensitive functional groups in the molecule (Gioeli & Chattopadhyaya, 1982).

Synthesis of Polyamides

Fluorene derivatives have been utilized in the synthesis of new diphenylfluorene-based aromatic polyamides. These polymers exhibit excellent solubility, high glass transition temperatures, and outstanding thermal stability, making them suitable for a variety of high-performance applications (Hsiao, Yang, & Lin, 1999).

Solid-Phase Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) strategy is a cornerstone in solid-phase peptide synthesis (SPPS), offering a base-labile protection mechanism for amino acids. This approach enables the synthesis of peptides with complex modifications and architectures by providing a straightforward method for the sequential assembly of amino acids (Chang & Meienhofer, 2009).

Photoluminescence Properties

Fluorene derivatives have been investigated for their photoluminescence properties, which are of interest in the development of new luminescent materials. These compounds exhibit significant photoluminescence, making them potential candidates for applications in light-emitting devices and sensors (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Chemoselective Synthesis

The versatility of fluorene derivatives extends to their use in chemoselective synthesis, where they serve as reagents or intermediates in the formation of complex organic compounds. Their unique chemical properties facilitate selective reactions that are crucial for the construction of molecules with precise functional group configurations (Keumi, Yoshimura, Shimada, & Kitajima, 1988).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c29-25(30)22-10-5-13-27-24(22)17-11-14-28(15-12-17)26(31)32-16-23-20-8-3-1-6-18(20)19-7-2-4-9-21(19)23/h1-10,13,17,23H,11-12,14-16H2,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUROGZJSVQTZRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=C(C=CC=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2684646.png)

![3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one](/img/structure/B2684647.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2684648.png)

![(Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylbenzamide](/img/structure/B2684649.png)

![6-(piperidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2684650.png)

![(3R,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[[3,4-dimethoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B2684652.png)

![2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2684655.png)

![4-chloro-N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2684657.png)

![4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2684664.png)